1-((Difluoromethyl)sulfonyl)piperazine is an organic compound characterized by the presence of a piperazine ring that is substituted with a difluoromethylsulfonyl group. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a scaffold for drug development due to its unique structural properties.
The synthesis of 1-((Difluoromethyl)sulfonyl)piperazine typically involves the reaction of piperazine with difluoromethanesulfonyl chloride. This reaction is commonly conducted in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl bond.
The molecular formula of 1-((Difluoromethyl)sulfonyl)piperazine is . The structure features a piperazine ring, which is a six-membered cyclic amine, with a difluoromethyl group (-CF2H) and a sulfonyl group (-SO2-) attached.
1-((Difluoromethyl)sulfonyl)piperazine can participate in various chemical reactions typical of sulfonyl compounds, including nucleophilic substitutions and electrophilic additions.
The mechanism of action for 1-((Difluoromethyl)sulfonyl)piperazine involves its interaction with biological targets through the difluoromethyl and sulfonyl moieties. These interactions can modulate various biochemical pathways.
Research indicates that compounds with difluoromethyl groups can enhance metabolic stability and bioavailability, making them attractive candidates for drug development .
1-((Difluoromethyl)sulfonyl)piperazine has potential applications in:
The escalating prevalence of multidrug-resistant (MDR) Gram-negative pathogens (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) represents a critical global health emergency. These pathogens exhibit resistance to last-resort antibiotics like carbapenems and colistin, leading to high mortality rates in hospital-acquired infections (e.g., pneumonia, sepsis). The World Health Organization identifies antibiotic resistance as a top 10 global public health threat, with Gram-negative bacteria posing unique challenges due to their double-membrane envelope. This envelope acts as a formidable permeability barrier, reducing antibiotic accumulation and enabling efflux mechanisms. The absence of novel antibiotic classes targeting Gram-negative bacteria in the past three decades underscores the urgent need for innovative therapeutic strategies that bypass existing resistance mechanisms [5].
Lipid A, the membrane-anchoring domain of lipopolysaccharide (LPS), is essential for outer membrane integrity and viability in Gram-negative bacteria. Its biosynthesis occurs via the evolutionarily conserved Raetz pathway (also termed the lipid A biosynthesis pathway), which involves nine cytosolic enzymes. Crucially, this pathway is absent in humans, making it an ideal target for species-selective antibiotics. Inhibitors disrupting lipid A biosynthesis compromise membrane stability, sensitize bacteria to host defenses, and reduce endotoxin-induced inflammation. Recent efforts have prioritized enzymes in this pathway—particularly LpxC and LpxH—due to their validated essentiality across diverse Gram-negative pathogens and potential for low off-target toxicity [5].
Table 1: Key Enzymes in the Raetz Pathway for Lipid A Biosynthesis
Enzyme | Reaction Catalyzed | Validated Essentiality | Inhibitor Development Stage |
---|---|---|---|
LpxA | UDP-GlcNAc acyltransferase | Yes | Preclinical |
LpxC | UDP-3-O-acyl-GlcNAc deacetylase | Yes | Phase 1 (CHIR-090 analogs) |
LpxH | UDP-DAGn pyrophosphate hydrolysis | Yes | Lead optimization |
LpxB | Lipid X disaccharide synthase | Yes | None |
LpxH, a metalloenzyme of the calcineurin-like phosphoesterase superfamily, catalyzes the fourth step of the Raetz pathway: the hydrolysis of UDP-2,3-diacylglucosamine (UDP-DAGn) to yield 2,3-diacylglucosamine-1-phosphate (lipid X) and UMP. This reaction is critical for generating the lipid A disaccharide backbone. Genetic knockout studies confirm lpxH is essential in E. coli and P. aeruginosa, with depletion causing rapid loss of membrane integrity and cell lysis. Structurally, LpxH features a dinuclear metal center (Mn²⁺ or Mg²⁺) coordinated by histidine and aspartate residues, which activates water molecules for nucleophilic attack on the pyrophosphate bond. Its conservation across Enterobacteriaceae and lack of human homologs make it a compelling target. Inhibitors like 1-((difluoromethyl)sulfonyl)piperazine exploit this active site by chelating metal ions or competing with UDP-DAGn, as evidenced by molecular docking studies. Such compounds show bacteriostatic activity against MDR clinical isolates, with minimum inhibitory concentrations (MICs) as low as 2 µg/ml [3] [5].
Table 2: Comparative Analysis of LpxH Versus Related Raetz Pathway Targets
Property | LpxC | LpxH |
---|---|---|
Catalytic Function | Deacetylation | Pyrophosphate hydrolysis |
Metal Cofactor | Zn²⁺ | Mn²⁺/Mg²⁺ |
Substrate | UDP-3-O-acyl-GlcNAc | UDP-2,3-diacylglucosamine |
Known Inhibitor Chemotypes | Hydroxamate-based (e.g., CHIR-090) | Sulfonylpiperazines (e.g., 1-((difluoromethyl)sulfonyl)piperazine) |
Resistance Development | Moderate (mutation hotspots) | Low (structurally constrained active site) |
The structural simplicity of 1-((difluoromethyl)sulfonyl)piperazine (CAS# 1038340-35-0, MW: 200.21 g/mol, Purity: ≥97%) enables synthetic accessibility for analog development. Its core combines a sulfonyl linker—which mimics the substrate’s pyrophosphate group—with a piperazine moiety that coordinates the LpxH metal center. The difluoromethyl group (-CF₂H) enhances membrane permeability via pseudo-prodrug activation, releasing fluoride ions that further disrupt bacterial metabolism. This dual mechanism delays resistance emergence, positioning LpxH inhibitors as next-generation antibiotics against carbapenem-resistant Enterobacteriaceae [3].
Table 3: Key Compounds in LpxH Inhibitor Development
Compound Name | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
1-((Difluoromethyl)sulfonyl)piperazine | 1038340-35-0 | C₅H₁₀F₂N₂O₂S | 200.21 |
1-Difluoromethanesulfonylpiperazine hydrochloride | N/A | C₅H₁₁ClF₂N₂O₂S | 240.67 |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0